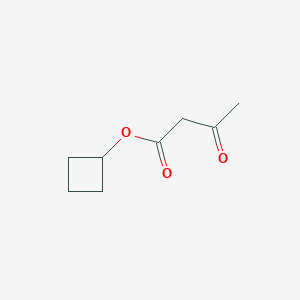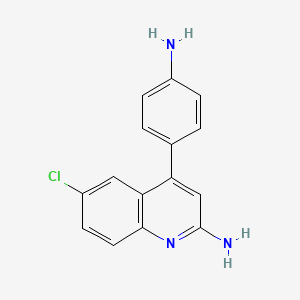
4-(4-aminophenyl)-6-chloroquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-aminophenyl)-6-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroquinoline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
4-(4-aminophenyl)-6-chloroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
4-(4-aminophenyl)-6-chloroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 4-(4-aminophenyl)-6-chloroquinolin-2-amine involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby inhibiting their function. This compound may also interfere with cellular pathways, leading to cell death in cancer cells or inhibition of microbial growth .
類似化合物との比較
Similar Compounds
2-Amino-4-chloroquinoline: Another quinoline derivative with similar biological activities.
6-Chloro-4-(4-aminophenyl)quinoline: Lacks the amino group at the 2-position but shares similar properties.
4-Aminoquinoline: Known for its antimalarial activity.
Uniqueness
4-(4-aminophenyl)-6-chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives .
特性
分子式 |
C15H12ClN3 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
4-(4-aminophenyl)-6-chloroquinolin-2-amine |
InChI |
InChI=1S/C15H12ClN3/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H,17H2,(H2,18,19) |
InChIキー |
HCWQYZDGLQHDPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC3=C2C=C(C=C3)Cl)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

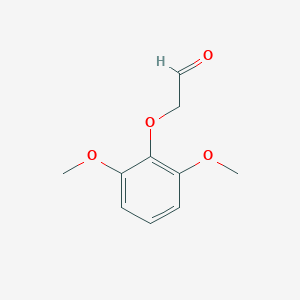
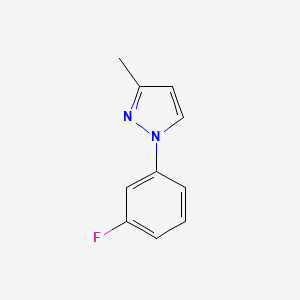
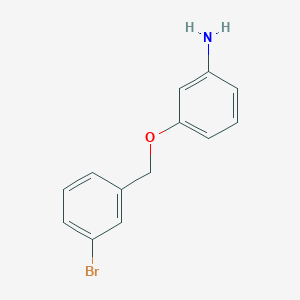
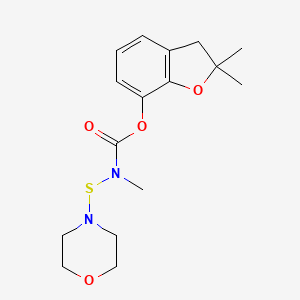
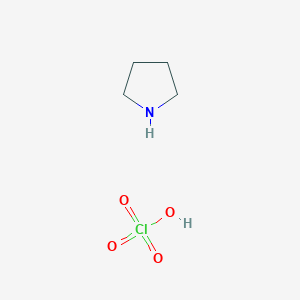
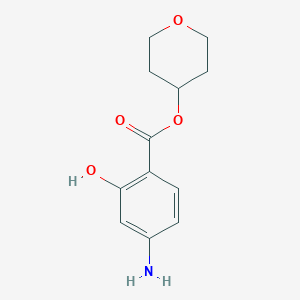
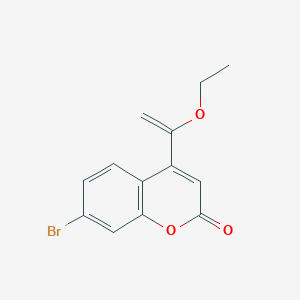
![1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8566962.png)
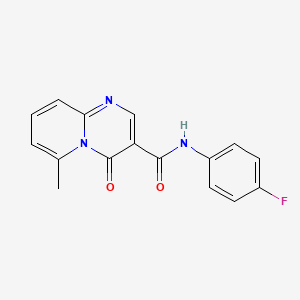
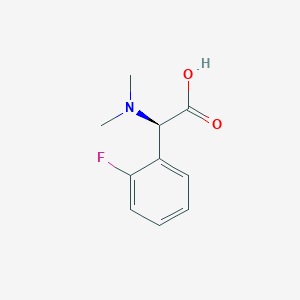
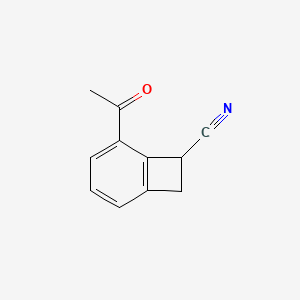
![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)
